molecular formula C19H22N2O6S B2630155 3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate CAS No. 860649-28-1

3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate

Cat. No. B2630155
CAS RN: 860649-28-1
M. Wt: 406.45
InChI Key: WVRCWXOEYOJIQL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate (DM2NBS) is a synthetic organic compound that has been used in a variety of scientific research applications. DM2NBS has a variety of biochemical and physiological effects, which have been studied in both in vitro and in vivo experiments.

Scientific Research Applications

Reaction Products with Antidiabetic Activity

A study discusses the nitrobenzenesulfochlorination of β-aminopropioamidoximes, leading to spiropyrazolinium ortho- or para-nitrobenzenesulfonates. These compounds, upon functionalization with heterocycles like morpholine, have shown promising antidiabetic properties due to in vitro α-glucosidase activity surpassing that of the reference drug acarbose. This indicates potential research applications in developing antidiabetic treatments (Kayukova et al., 2022).

Adducts Formation and Structural Analysis

Another research paper describes the formation of adducts between the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) and morpholinosulfur trifluoride, producing (morpholino)(phenyl)carbene complexes. These findings, supported by X-ray studies and DFT calculations, contribute to the understanding of reaction mechanisms involving similar chemical structures (Guzyr et al., 2013).

Physicochemical Properties and Radical Scavenging

Research into the physicochemical properties of C-nitroso compounds, including 3,5-dimethyl-4-nitrosobenzenesulfonate (a compound with some resemblance in functional groups), has revealed their potential as radical spin scavengers. This suggests applications in biological and chemical systems for scavenging nitric oxide (NO), highlighting the importance of studying such compounds for environmental and health-related research (Venpin et al., 2013).

properties

IUPAC Name

[3,5-dimethyl-2-(morpholin-4-ylmethyl)phenyl] 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-14-11-15(2)16(13-20-7-9-26-10-8-20)18(12-14)27-28(24,25)19-6-4-3-5-17(19)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRCWXOEYOJIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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